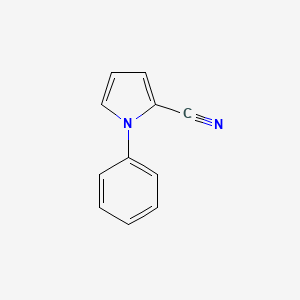

1-Phenyl-1H-pyrrole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

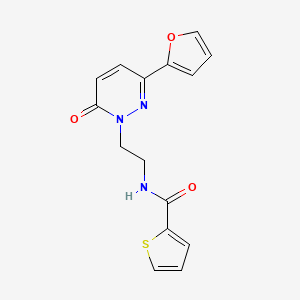

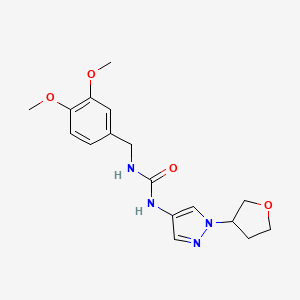

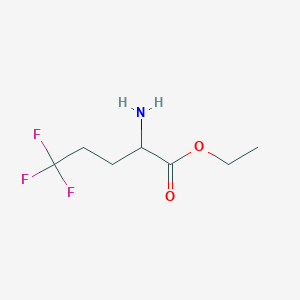

“1-Phenyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C11H8N2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives has been studied extensively. For instance, one method involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the reaction of hydrogen sulfide with 2-(2-oxo-2-phenylethyl) malononitrile in ethanol .Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . The exact 3D structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrrole-2-carbonitrile” has a molecular weight of 168.195 Da . It has a density of 1.081 g/mL at 25 °C and a boiling point of 317.3±15.0 °C at 760 mmHg .科学的研究の応用

Corrosion Inhibition

1-Phenyl-1H-pyrrole-2-carbonitrile derivatives demonstrate significant potential as corrosion inhibitors. Studies have shown that certain derivatives, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, effectively inhibit mild steel corrosion in acidic environments, particularly hydrochloric acid. These compounds act by adsorbing onto the metal surface, and their efficiency increases with concentration. Theoretical models, such as Monte Carlo simulations, align well with experimental results, confirming the practical applicability of these derivatives in corrosion inhibition (Verma et al., 2015).

Electrochemical Properties

The electrochemical properties of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been extensively studied. Research has highlighted the synthesis of novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole and their electronically intercommunicating iron centers. These compounds exhibit interesting electrochemical characteristics, including reversible one-electron transfer processes and unique reduction potentials, making them potential candidates for electronic applications (Hildebrandt et al., 2011).

Synthesis and Chemical Transformation

The synthesis of 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives has been a subject of interest due to their versatile applications. Efficient synthesis methods have been developed, such as reactions involving acetylene and acetic anhydride, yielding bifunctional pyrroles. These methods have opened pathways for creating a variety of derivatives, which can be used in different scientific applications, including materials science and pharmaceutical research (Trofimov et al., 2009).

Insecticidal Applications

Some 1-Phenyl-1H-pyrrole-2-carbonitrile derivatives have been found to have significant insecticidal properties. For example, certain derivatives have shown high efficacy against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of these compounds in developing new, effective insecticides (Abdelhamid et al., 2022).

将来の方向性

特性

IUPAC Name |

1-phenylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXPHUWGALEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-pyrrole-2-carbonitrile | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)

![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)